Higher Lipophilicity (XLogP3) vs. Monosubstituted and Benzyl Analogs
1,4-Bis(4-tert-butylphenyl)piperazine exhibits a calculated XLogP3 of 7, which is 4.21 units higher than the monosubstituted analog 1-(4-tert-butylphenyl)piperazine (XLogP3 = 2.79) and 0.6 units higher than the benzyl-linked analog 1,4-bis[(4-tert-butylphenyl)methyl]piperazine (XLogP3 = 6.4) [1]. This high lipophilicity, driven by the two directly attached tert-butylphenyl groups, distinguishes it from less lipophilic piperazines and impacts its partitioning behavior in biphasic systems and membrane permeability models.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 7 |
| Comparator Or Baseline | 1-(4-tert-butylphenyl)piperazine (2.79); 1,4-bis[(4-tert-butylphenyl)methyl]piperazine (6.4) |
| Quantified Difference | +4.21 vs. monosubstituted; +0.6 vs. benzyl analog |
| Conditions | Calculated XLogP3 values from chemical databases |
Why This Matters
This quantifies a key property for applications where high lipophilicity is desirable, such as in non-polar solvent-based processing or for designing compounds intended to partition into lipid-rich environments.
- [1] Molbase. 1-(4-tert-butylphenyl)piperazine | 68104-61-0. Retrieved from https://qiye.molbase.cn View Source
